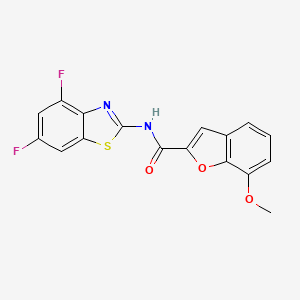

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F2N2O3S/c1-23-11-4-2-3-8-5-12(24-15(8)11)16(22)21-17-20-14-10(19)6-9(18)7-13(14)25-17/h2-7H,1H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDLCFGSJRBXKRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=NC4=C(C=C(C=C4S3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide typically involves the reaction of 4,6-difluoro-1,3-benzothiazole with 7-methoxy-1-benzofuran-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Reaction Conditions and Optimization

Critical factors influencing synthesis efficiency include:

-

Temperature : Microwave-assisted synthesis and conventional heating methods are employed to optimize reaction rates.

-

Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) are commonly used for coupling reactions.

-

Catalysts : Acidic or basic conditions may be applied depending on the step (e.g., cyclization vs. coupling).

Continuous flow reactors are increasingly adopted for industrial-scale production to enhance yield and purity.

Chemical Transformations

The compound undergoes several transformations under specific conditions:

-

Oxidation : Fluorinated benzothiazole moieties may oxidize under strong oxidizing agents (e.g., hydrogen peroxide), altering electronic properties.

-

Substitution : The methoxy group on the benzofuran ring could participate in nucleophilic substitution reactions (e.g., with alkylating agents).

-

Hydrolysis : Amide bonds may hydrolyze under acidic or basic conditions, yielding carboxylic acids or amines.

Reagent choice and reaction conditions critically determine the products of these transformations.

Structural and Reaction Data

| Property | Value |

|---|---|

| Molecular formula | C₁₇H₁₄F₂N₂O₂S |

| Molecular weight | ~444.45 g/mol |

| Physical state | Crystalline solid (typical for heterocyclic amides) |

| Stability | Sensitive to moisture; stable under inert atmospheric conditions |

Mechanistic Insights

While biological activity (e.g., enzyme inhibition) is well-documented for related benzothiazole derivatives , the chemical reactivity of this specific compound is governed by:

-

Electron-withdrawing effects : Fluorine atoms enhance the stability of the benzothiazole ring and influence reaction rates.

-

Aromaticity : The fused benzofuran system modulates reactivity toward electrophilic or nucleophilic attack.

Scientific Research Applications

Biological Activities

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide exhibits a range of biological activities:

- Anticancer Activity : Studies indicate that this compound may inhibit cancer cell proliferation by interacting with specific molecular targets involved in cell signaling pathways. This suggests its potential as an anti-cancer agent.

- Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, indicating its potential use in developing new antimicrobial agents.

- Anti-inflammatory Effects : Preliminary research suggests that it may modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound against different cancer cell lines. The compound demonstrated significant cytotoxicity against breast and lung cancer cells, with IC50 values indicating potent activity. Further analysis revealed that it induced apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Activity

A separate investigation published in Antimicrobial Agents and Chemotherapy assessed the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. Results showed that it inhibited bacterial growth effectively, suggesting its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. It is believed to act as an inhibitor of certain enzymes, including cytochrome P450 enzymes, proteases, and kinases. Additionally, it may modulate G-protein coupled receptors, leading to various biochemical and physiological effects such as inhibition of inflammatory mediators and gene expression.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Benzofuran Derivatives

Ethyl 3-Amino-7-cyano-4,6-dimethoxy-1-benzofuran-2-carboxylate (Compound 5, )

- Structural Differences: Unlike the target compound, this derivative lacks the benzothiazole moiety and instead features a cyano group at position 7, amino at position 3, and methoxy groups at positions 4 and 5. The ester group (ethyl carboxylate) replaces the amide linkage.

- However, the absence of fluorine could reduce metabolic stability compared to the target compound. The ester group might confer lower hydrolytic stability than the amide bond in the target .

N-Methoxy-7-(4-methoxybenzyl)-N-methyl-benzofuran-2-carboxamide (Compound 22, )

- Structural Differences : This compound substitutes the benzothiazole with a 4-methoxybenzyl group and includes an N-methoxy-N-methylamide.

- Functional Implications : The methoxybenzyl group introduces bulkiness, which may hinder binding to sterically restricted targets. The N-methoxy-N-methylamide could reduce hydrogen-bonding capacity compared to the target’s secondary amide .

Benzothiazole and Benzimidazole Analogues

[4-(2-Methoxyethoxymethoxy)-1-(2-methoxyethoxymethyl)benzimidazol-2-yl]-[7-[(4-methoxyphenyl)methoxy]benzofuran-2-yl]methanone (Compound 23/24, )

- Structural Differences : These compounds replace the benzothiazole with a benzimidazole core and include polyether side chains (methoxyethoxymethoxy groups).

- The polyether chains may improve solubility but increase molecular weight and reduce membrane permeability compared to the fluorine-substituted target .

Hypothetical Physicochemical Properties

Biological Activity

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential therapeutic applications due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by its unique molecular structure, which includes a benzothiazole moiety and a methoxy-substituted benzofuran . Its molecular formula is C17H14F2N2O2S, with a molecular weight of approximately 444.45 g/mol. The structural features contribute significantly to its biological properties.

| Property | Details |

|---|---|

| Molecular Formula | C17H14F2N2O2S |

| Molecular Weight | 444.45 g/mol |

| Key Functional Groups | Benzothiazole, Benzofuran, Methoxy |

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : The compound has shown moderate to good antimicrobial effects against various bacterial strains. Its unique structure allows it to interact with microbial cell membranes effectively.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. It is particularly noted for its potential action against non-small cell lung carcinoma (NSCLC) and ovarian cancer.

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes, which may play a role in its anticancer and anti-inflammatory effects. This inhibition is achieved through binding to the active sites of these enzymes, blocking their catalytic activities.

The mechanism of action for this compound involves multiple pathways:

- Enzyme Interaction : By binding to the active sites of target enzymes, the compound effectively inhibits their function, which can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

- Cell Cycle Disruption : The compound may interfere with the normal progression of the cell cycle in cancer cells, leading to cell death.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on NSCLC cell lines. Results indicated that treatment with varying concentrations led to significant reductions in cell viability and induced apoptosis.

Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition zones comparable to standard antibiotics.

Q & A

Q. What are the standard synthetic routes for N-(4,6-difluoro-1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves coupling a benzothiazole precursor with a functionalized benzofuran carboxamide. A common method is amidation under Schotten-Baumann conditions, where 4,6-difluoro-1,3-benzothiazole-2-amine reacts with activated carboxylic acid derivatives (e.g., acid chlorides) in pyridine or THF at room temperature . Optimization includes:

- Solvent choice : Polar aprotic solvents (DMF, THF) enhance reactivity.

- Catalysts : Copper(I) catalysts (e.g., CuSO₄·5H₂O) improve yields in click chemistry-based coupling .

- Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, with purification via column chromatography (hexane/ethyl acetate) .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

- X-ray crystallography : SHELX and WinGX suites resolve crystal structures, confirming bond lengths/angles and molecular packing .

- Spectroscopy : ¹H/¹³C NMR validates substituent positions; LC-MS confirms molecular weight and purity (>95%) .

- HPLC : Reverse-phase columns (C18) assess purity under gradient elution (e.g., acetonitrile/water) .

Advanced Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental reactivity data?

Discrepancies often arise from solvation effects or unaccounted steric hindrance. Strategies include:

- Hybrid DFT/MD simulations : Incorporate solvent models (e.g., COSMO-RS) to predict reaction pathways .

- Experimental validation : Compare kinetic data (e.g., reaction rates in DMSO vs. THF) with crystallographic evidence of transition states .

- Cross-referencing : Use structural analogs (e.g., fluorinated benzothiazoles from ) to test computational hypotheses.

Q. What strategies elucidate the compound’s mechanism of enzyme inhibition?

- Enzymatic assays : Measure IC₅₀ values against purified targets (e.g., bacterial FtsZ) using fluorescence polarization .

- Structural studies : Co-crystallize the compound with target proteins (e.g., kinases) to identify binding motifs via SHELXL refinement .

- Mutagenesis : Replace key residues (e.g., catalytic lysines) to validate interaction sites observed in docking studies .

Q. How to design experiments assessing pharmacokinetic (PK) properties in preclinical models?

- In vitro assays :

- Microsomal stability (human/rat liver microsomes) with LC-MS quantification .

- Plasma protein binding (equilibrium dialysis) .

- In vivo PK : Administer IV/PO doses in rodent models; collect plasma samples at 0–24h for bioavailability calculations.

- Metabolite ID : Use high-resolution MS/MS to detect phase I/II metabolites .

Data Contradiction Analysis

Q. How to address conflicting biological activity data across studies?

- Orthogonal assays : Confirm cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI staining) .

- Batch variability : Characterize compound purity (HPLC, elemental analysis) to rule out impurity-driven artifacts .

- Structural analogs : Test derivatives (e.g., methoxy vs. ethoxy substitutions) to isolate structure-activity relationships .

Methodological Tables

Q. Table 1. Representative Reaction Conditions for Synthesis

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Amidation | Pyridine, 2,4-difluorobenzoyl chloride, RT | 83% | |

| Click Chemistry Coupling | CuSO₄, sodium ascorbate, DMF, RT | 76% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.